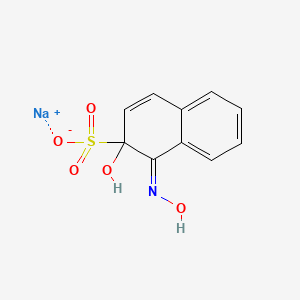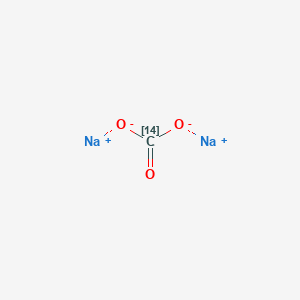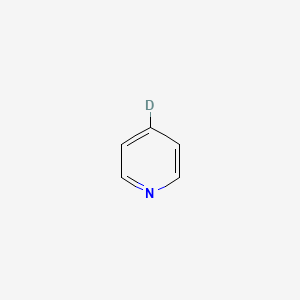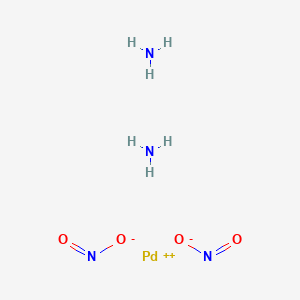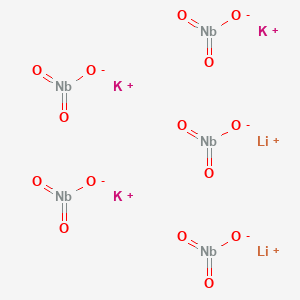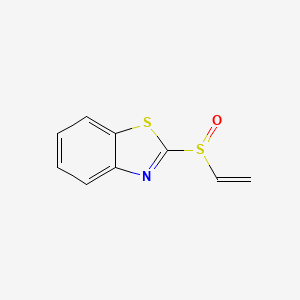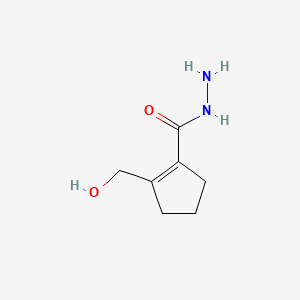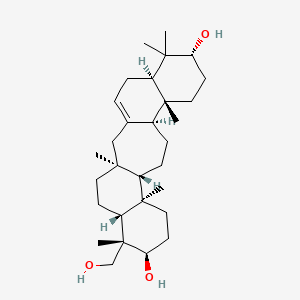
Lycoclavanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Properties
Lycoclavanol exhibits promising anticancer effects. Research suggests that it inhibits cancer cell growth by interfering with cell cycle progression and inducing apoptosis (programmed cell death). Its potential as an adjunct therapy for various cancers warrants further investigation .
Anti-inflammatory Activity
Lycoclavanol possesses anti-inflammatory properties. It modulates immune responses by suppressing pro-inflammatory cytokines and enzymes. This makes it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
Neuroprotective Effects
Studies indicate that Lycoclavanol may protect neurons from oxidative stress and neurodegenerative processes. It could be valuable in managing neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease .
Antiviral Potential
Lycoclavanol exhibits antiviral activity against certain viruses. Researchers have explored its efficacy against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Further studies are needed to understand its mechanism of action and clinical relevance .
Antioxidant Capacity
As an antioxidant, Lycoclavanol scavenges free radicals, reducing oxidative damage. This property contributes to overall health and may play a role in preventing age-related diseases .
Anti-diabetic Effects
Preliminary studies suggest that Lycoclavanol may help regulate blood glucose levels. It enhances insulin sensitivity and reduces insulin resistance, making it a potential candidate for diabetes management .
Safety And Hazards
Lycoclavanol is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .
properties
IUPAC Name |
(3S,6R,7S,8R,11R,12S,15S,16R,19R,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24+,25+,27-,28+,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNCIDAMBNEFU-HGUPHKDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lycoclavanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

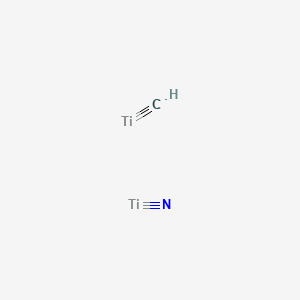

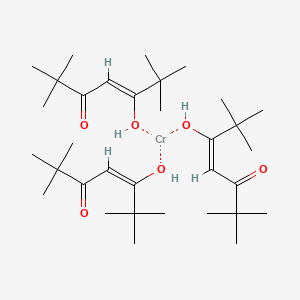
![6-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B576749.png)

